3-(4-Tert-butylphenyl)-5-(chloromethyl)-1,2,4-oxadiazole structure
3-(4-Tert-butylphenyl)-5-(chloromethyl)-1,2,4-oxadiazole structure
An In-depth Technical Guide to 3-(4-Tert-butylphenyl)-5-(chloromethyl)-1,2,4-oxadiazole: Structure, Synthesis, and Application
Abstract
This technical guide provides a comprehensive overview of 3-(4-tert-butylphenyl)-5-(chloromethyl)-1,2,4-oxadiazole, a key heterocyclic building block in medicinal chemistry and drug discovery. The document elucidates the molecule's structural features, physicochemical properties, and provides a detailed, field-proven protocol for its synthesis, including mechanistic insights. Emphasis is placed on the compound's strategic importance as a versatile intermediate, enabled by the reactive 5-(chloromethyl) group, for the development of novel therapeutic agents. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this scaffold in their synthetic programs.
Introduction: The Strategic Value of the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in pharmaceutical sciences.[1] Its prominence stems from its role as a robust bioisostere for amide and ester functionalities.[2][3][4] Bioisosteric replacement is a cornerstone strategy in drug design, allowing chemists to modify a lead compound's physicochemical and pharmacokinetic properties without disrupting the key interactions required for biological activity. The oxadiazole core offers enhanced metabolic stability by being resistant to cleavage by common metabolic enzymes like hydrolases and esterases, a frequent liability for its amide and ester counterparts.[2] This improved stability often translates to better in vivo performance.
Derivatives of 1,2,4-oxadiazole exhibit an impressively broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][5][6]
1.1. Spotlight on 3-(4-Tert-butylphenyl)-5-(chloromethyl)-1,2,4-oxadiazole
The subject of this guide, 3-(4-tert-butylphenyl)-5-(chloromethyl)-1,2,4-oxadiazole, is a strategically designed synthetic intermediate. Its structure is bifunctional:
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The 3-(4-tert-butylphenyl) Group: This bulky, lipophilic moiety provides a specific steric profile and can participate in hydrophobic or van der Waals interactions within a biological target.
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The 5-(chloromethyl) Group: This is the molecule's key reactive handle. The chloromethyl group is an excellent electrophile, primed for nucleophilic substitution reactions. This allows for the straightforward introduction of a wide variety of functional groups at the C5 position, making this compound an invaluable building block for creating libraries of diverse molecules for biological screening.[7]
Structural Elucidation and Physicochemical Properties
The unambiguous identification and characterization of a synthetic building block are critical for its effective use. The key properties of 3-(4-tert-butylphenyl)-5-(chloromethyl)-1,2,4-oxadiazole are summarized below.
Chemical Structure:

Table 1: Physicochemical and Spectroscopic Data
| Property | Value | Source |
| IUPAC Name | 3-(4-tert-butylphenyl)-5-(chloromethyl)-1,2,4-oxadiazole | N/A |
| CAS Number | 175204-40-7 | [7][8][9] |
| Molecular Formula | C₁₃H₁₅ClN₂O | [7][8][9] |
| Molecular Weight | 250.72 g/mol | [7][8][9] |
| Melting Point | 46°C | [9] |
| Boiling Point | 350.2°C @ 760 mmHg | [9] |
| Density | 1.148 g/cm³ | [9] |
| Appearance | Expected to be a low-melting solid or oil | N/A |
| ¹H NMR (Expected) | δ ~7.95 (d, 2H, Ar-H), δ ~7.50 (d, 2H, Ar-H), δ ~4.85 (s, 2H, CH₂Cl), δ ~1.35 (s, 9H, C(CH₃)₃) | N/A |
| ¹³C NMR (Expected) | δ ~175 (C5-Oxadiazole), δ ~168 (C3-Oxadiazole), δ ~155 (Ar-C), δ ~128 (Ar-CH), δ ~126 (Ar-CH), δ ~123 (Ar-C), δ ~35 (C(CH₃)₃), δ ~34 (CH₂Cl), δ ~31 (C(CH₃)₃) | N/A |
Synthesis Protocol and Mechanistic Rationale
The most common and efficient route to 3,5-disubstituted 1,2,4-oxadiazoles is the condensation and subsequent cyclization of an amidoxime with an acylating agent.[2][10] This process is a robust and reliable method for constructing the heterocyclic core.
Retrosynthetic Analysis
A retrosynthetic approach reveals the key starting materials required for the synthesis. The target molecule is disconnected across the newly formed heterocyclic ring, identifying 4-tert-butylbenzamidoxime as the precursor for the C3-substituent and a chloroacetyl derivative (e.g., chloroacetyl chloride) as the source of the C5-substituent.
Experimental Protocol
This two-stage protocol is a self-validating system, where the successful isolation and characterization of the amidoxime intermediate in Step 1 ensures the viability of the final cyclization step.
Step 1: Synthesis of 4-tert-butylbenzamidoxime
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Setup: To a solution of 4-tert-butylbenzonitrile (1.0 eq) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (1.5 eq).
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Reaction: Heat the mixture to reflux (approx. 80°C) and monitor the reaction progress by TLC until the starting nitrile is consumed (typically 4-6 hours).
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Causality: The basic conditions generated by sodium carbonate are necessary to free the hydroxylamine nucleophile from its hydrochloride salt, enabling it to attack the electrophilic carbon of the nitrile.
-
-
Workup: Cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure. Add water to the residue, which will precipitate the product.
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Purification: Filter the resulting white solid, wash with cold water, and dry under vacuum to yield 4-tert-butylbenzamidoxime. The purity can be checked by melting point and NMR spectroscopy.
Step 2: Synthesis of 3-(4-Tert-butylphenyl)-5-(chloromethyl)-1,2,4-oxadiazole
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Setup: Dissolve 4-tert-butylbenzamidoxime (1.0 eq) in a suitable aprotic solvent such as pyridine or tetrahydrofuran (THF) containing a non-nucleophilic base like triethylamine (1.1 eq). Cool the mixture to 0°C in an ice bath.
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Acylation: Add chloroacetyl chloride (1.05 eq) dropwise to the cooled solution. Stir at 0°C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
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Causality: The amidoxime's hydroxyl group performs a nucleophilic attack on the highly electrophilic carbonyl carbon of chloroacetyl chloride. The base neutralizes the HCl generated, driving the reaction forward and preventing protonation of the starting material. This step forms the key O-acylamidoxime intermediate.
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Cyclization (Dehydration): Heat the reaction mixture to reflux (80-100°C) for 4-8 hours. The cyclization is a thermal dehydration process.[10]
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Mechanistic Insight: The nitrogen of the amidoxime's amino group performs an intramolecular nucleophilic attack on the carbonyl carbon of the ester intermediate. The resulting tetrahedral intermediate then collapses, eliminating a molecule of water to form the stable aromatic 1,2,4-oxadiazole ring.
-
-
Workup: After cooling, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product.
Synthetic Workflow Diagram
Applications in Medicinal Chemistry: A Versatile Building Block
The primary value of 3-(4-tert-butylphenyl)-5-(chloromethyl)-1,2,4-oxadiazole lies in its utility as a synthetic intermediate. The chloromethyl group is an electrophilic anchor point for introducing diverse functionalities through nucleophilic substitution (S_N2) reactions. This allows for the rapid generation of compound libraries to explore structure-activity relationships (SAR).
Common Transformations:
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Ethers: Reaction with alcohols or phenols (ROH) in the presence of a base yields ethers.
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Amines: Reaction with primary or secondary amines (R₂NH) yields substituted amines.
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Thioethers: Reaction with thiols (RSH) yields thioethers.
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Azides: Reaction with sodium azide (NaN₃) yields an azidomethyl derivative, which can be further modified via click chemistry or reduced to a primary amine.
This versatility allows chemists to systematically probe the chemical space around the 5-position of the oxadiazole ring, optimizing for potency, selectivity, and pharmacokinetic properties.
Logical Workflow for Library Synthesis
Conclusion
3-(4-Tert-butylphenyl)-5-(chloromethyl)-1,2,4-oxadiazole is more than a mere chemical entity; it is a powerful tool for drug discovery. Its structure combines the metabolically stable and biologically relevant 1,2,4-oxadiazole core with a lipophilic phenyl moiety and, most importantly, a reactive chloromethyl group. This unique combination provides a reliable and versatile platform for synthesizing diverse libraries of novel compounds. The robust and well-understood synthetic route further enhances its appeal to researchers and drug development professionals, making it a valuable asset in the quest for new and effective therapeutics.
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